molecular formula C6H9N3O2 B12921403 5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one CAS No. 88100-21-4

5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one

Cat. No.: B12921403
CAS No.: 88100-21-4
M. Wt: 155.15 g/mol
InChI Key: RCPSOMPLBLVNTQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-5-HYDROXY-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazoles often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of N-heterocyclic carbenes as catalysts has become commonplace in modern organic synthesis, facilitating the efficient production of substituted imidazoles .

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-5-HYDROXY-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce N-ethyl-5-hydroxy-1H-imidazole derivatives .

Mechanism of Action

The mechanism of action of N-ETHYL-5-HYDROXY-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions in enzymes and altering their activity . This interaction can inhibit enzyme function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ETHYL-5-HYDROXY-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88100-21-4

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N-ethyl-4-hydroxy-1H-imidazole-5-carboxamide

InChI

InChI=1S/C6H9N3O2/c1-2-7-5(10)4-6(11)9-3-8-4/h3,11H,2H2,1H3,(H,7,10)(H,8,9)

InChI Key

RCPSOMPLBLVNTQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(N=CN1)O

Origin of Product

United States

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